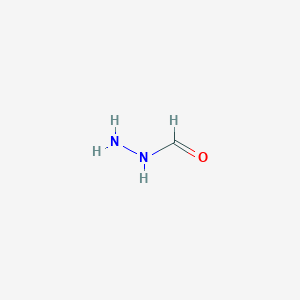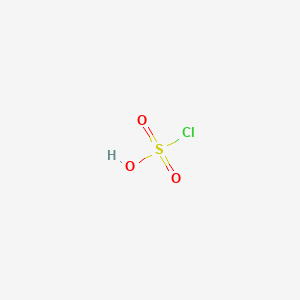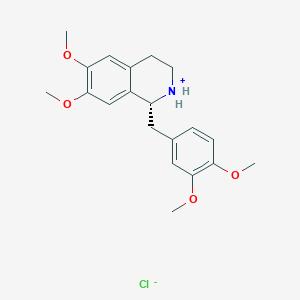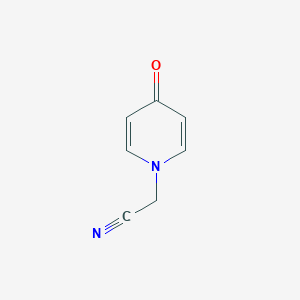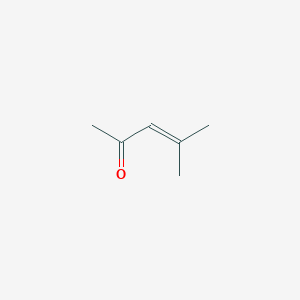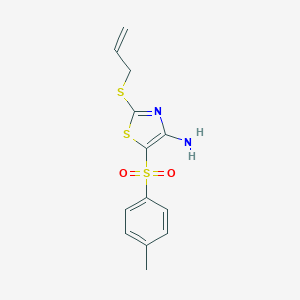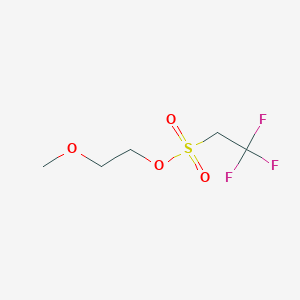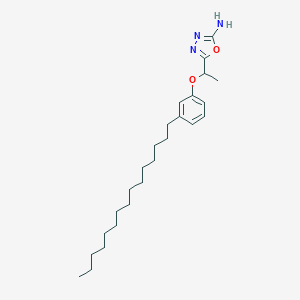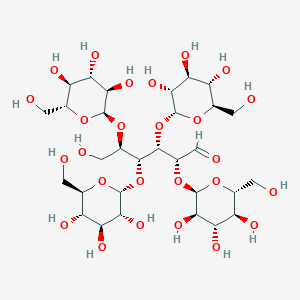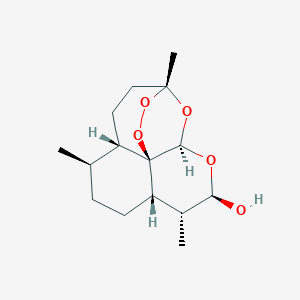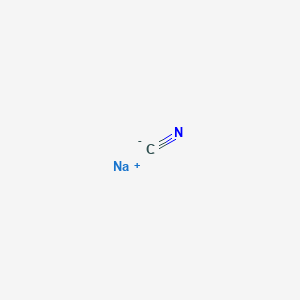![molecular formula C14H10ClN5O B046630 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 124476-84-2](/img/structure/B46630.png)
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as DCPP, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and maintenance of genomic stability. Inhibition of PARP-1 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Mechanism Of Action
PARP-1 is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which can be converted to double-strand breaks during DNA replication. In cancer cells with defects in DNA repair pathways, such as BRCA1/2-mutated cells, double-strand breaks cannot be repaired, leading to cell death.
Biochemical And Physiological Effects
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been shown to have potent inhibitory activity against PARP-1 in vitro and in vivo. In preclinical models of cancer, 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been shown to inhibit tumor growth and increase survival rates. 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has also been shown to have minimal toxicity in healthy cells.
Advantages And Limitations For Lab Experiments
The advantages of using 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in lab experiments include its potency and selectivity for PARP-1, its ability to induce cell death in cancer cells with defects in DNA repair pathways, and its minimal toxicity in healthy cells. The limitations of using 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include its cost and the need for further studies to determine its efficacy in clinical trials.
Future Directions
For research on 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include the development of more potent and selective PARP-1 inhibitors, the combination of PARP inhibitors with other cancer therapies, and the investigation of PARP inhibitors in other diseases such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for PARP inhibitors in clinical trials.
Synthesis Methods
The synthesis of 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)but-3-en-2-one. This intermediate is then reacted with 2,6-diaminopyridine to form the pyrrolo[2,3-b]pyridine core structure. The final step involves the addition of a cyano group to the pyridine ring to form 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Scientific Research Applications
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been extensively studied in preclinical models of cancer and has shown promising results. Inhibition of PARP-1 by 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile leads to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to be particularly effective in cancers with defects in DNA repair pathways such as BRCA1/2-mutated breast and ovarian cancers.
properties
CAS RN |
124476-84-2 |
|---|---|
Product Name |
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Molecular Formula |
C14H10ClN5O |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
4,6-diamino-1-(4-chlorophenyl)-2-oxo-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H10ClN5O/c15-7-1-3-8(4-2-7)20-11(21)5-9-12(17)10(6-16)13(18)19-14(9)20/h1-4H,5H2,(H4,17,18,19) |
InChI Key |
ZQQWVUWHBYAWPO-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)Cl)N)C#N)N |
Canonical SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)Cl)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



